4,6-dimethyl-N-{5-[(naphthalen-1-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine
Description
This compound features a pyrimidin-2-amine core substituted with 4,6-dimethyl groups and a 1,2,4-triazole ring linked via a methylene bridge to a naphthalen-1-yloxy moiety. Its structural complexity combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
4,6-dimethyl-N-[5-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-12-10-13(2)21-18(20-12)23-19-22-17(24-25-19)11-26-16-9-5-7-14-6-3-4-8-15(14)16/h3-10H,11H2,1-2H3,(H2,20,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQCCPNJZHQJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)COC3=CC=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Divergences
- Aromatic Substituents : The target compound’s naphthalen-1-yloxy group distinguishes it from analogs like C08743791 (phenylpyrazole) and the oxan-4-yloxy-pyridine derivative . The naphthalene system may confer stronger hydrophobic interactions compared to smaller aryl groups.
- Triazole Linker : Unlike benzimidazole or pyrazole-linked analogs, the 1,2,4-triazole in the target compound offers a balance of hydrogen-bonding capacity and conformational flexibility .
Physicochemical Properties
- Solubility : The naphthalene moiety likely reduces aqueous solubility compared to oxan-4-yloxy or pyridinyl analogs .
- Melting Points : While direct data for the target compound is lacking, the fluorophenyl analog in has a documented melting point, suggesting thermal stability trends could be extrapolated .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
